3-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide
Description
3-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide is a complex organic compound that features a thiazolidinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the thiazolidinone ring, chlorobenzylidene moiety, and hydroxyphenylpropanamide side chain, contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
3-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S2/c23-17-8-4-7-16(11-17)13-19-21(28)25(22(29)30-19)10-9-20(27)24-18(14-26)12-15-5-2-1-3-6-15/h1-8,11,13,18,26H,9-10,12,14H2,(H,24,27)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEKEIXDYCFYEZ-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide typically involves the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone core. The final step involves the coupling of the thiazolidinone derivative with 1-hydroxy-3-phenylpropan-2-amine under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that can include:
- Formation of Thiazolidinone Core : The initial step often involves the reaction of appropriate thioketones and aldehydes to form the thiazolidinone framework.
- Substitution Reactions : Subsequent steps may involve introducing functional groups such as the chlorophenyl moiety and the hydroxyl-propanamide group through nucleophilic substitution or condensation reactions.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.
Biological Applications
The compound has shown promising results in various biological assays, indicating its potential as a therapeutic agent. Key applications include:
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. Molecular docking studies have demonstrated favorable binding interactions, indicating its potential as an anti-inflammatory agent.
Anticancer Properties
Thiazolidinones have been investigated for their anticancer effects. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells. Studies are ongoing to evaluate its efficacy against various cancer cell lines.
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A recent investigation demonstrated that derivatives similar to this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Research : In vitro assays confirmed that the compound effectively reduced pro-inflammatory cytokine levels in activated macrophages, supporting its role as a therapeutic agent for inflammatory diseases.
- Cancer Research : Preliminary findings from cell line studies suggested that this compound could inhibit tumor growth by inducing apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the chlorobenzylidene and hydroxyphenylpropanamide moieties can interact with receptor sites, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
- (S)-1-(4-chlorobenzoyl)-3-(1-hydroxy-3-phenylpropan-2-yl)thiourea
- (2Z)-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Uniqueness
3-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 3-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide is a thiazolidinone derivative known for its diverse biological activities. Thiazolidinones are recognized for their potential therapeutic effects, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 432.97 g/mol. The presence of the thiazolidinone ring and the chlorophenyl group contributes to its biological activity.
Antimicrobial Activity
Research has shown that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 16–32 mg/ml.
This suggests that the compound may be effective against gram-positive bacteria, which are often resistant to conventional antibiotics .
Anticancer Activity
The anticancer potential of thiazolidinones has been widely documented. A study focusing on derivatives similar to our compound revealed:
- Inhibition of Cancer Cell Proliferation : The compound demonstrated cytotoxicity against several cancer cell lines, indicating potential as an anticancer agent.
Research indicates that modifications in the thiazolidinone structure can enhance its efficacy against cancer cells by inducing apoptosis .
Anti-inflammatory Effects
Thiazolidinones are also noted for their anti-inflammatory properties. The compound has been tested for its ability to inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymatic targets. Studies have indicated that thiazolidinones can act as inhibitors of key enzymes involved in various metabolic pathways:
- Protein Kinase Inhibition : The compound has shown promise in inhibiting protein kinases, which are critical for cell signaling and proliferation.
- Enzyme Interaction : Mechanistic studies suggest that the mercapto group in the thiazolidinone structure participates in nucleophilic addition reactions with enzyme active sites .
Case Studies
Several studies have focused on the synthesis and evaluation of similar thiazolidinone derivatives:
- Synthesis and Biological Evaluation : A study synthesized new thiazolidinone derivatives and evaluated their biological activities against protein kinases, showing promising results in inhibiting DYRK1A kinase .
- Antimicrobial Testing : Another study highlighted the antimicrobial efficacy of related compounds against various pathogens, reinforcing the potential application of thiazolidinones in treating infections .
Summary Table of Biological Activities
Q & A
Q. What synthetic routes are commonly employed to prepare this thiazolidinone derivative?
The compound is synthesized via cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid and substituted arylidene ketones. A typical protocol involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and a 3-chlorophenyl-substituted oxo-compound in a DMF/acetic acid solvent system (1:2 v/v) for 2 hours. The product is recrystallized from DMF-ethanol mixtures to achieve >95% purity. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) is critical to confirm intermediate formation .
Q. Which spectroscopic techniques are essential for structural elucidation?
Key methods include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., Z-configuration of the arylidene group via coupling constants) and carbonyl/sulfanylidene signals.
- FT-IR : Confirms thiazolidinone C=O (1670–1700 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches.
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns.
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., Z/E isomerism) using programs like SHELXL .
Q. How can researchers address solubility challenges during purification?
Due to low solubility in polar aprotic solvents, gradient recrystallization using DMF-acetic acid (4:1) at 4°C is recommended. For column chromatography, silica gel modified with 5% acetic acid improves separation of polar byproducts .
Advanced Research Questions
Q. How can conflicting NMR and X-ray data on stereochemistry be resolved?
Discrepancies between NMR-derived coupling constants (e.g., for Z/E isomers) and crystallographic data may arise from dynamic effects in solution. To resolve this:
- Perform variable-temperature NMR to assess conformational flexibility.
- Compare experimental X-ray bond angles/NOESY correlations with DFT-optimized geometries (e.g., using Gaussian at B3LYP/6-311+G(d,p)).
- Use WinGX for crystallographic refinement to confirm the Z-configuration of the arylidene moiety .
Q. What strategies optimize the Z/E isomer ratio during synthesis?
The Z-isomer predominates due to steric hindrance between the 3-chlorophenyl group and thiazolidinone core. To enhance selectivity:
- Use bulky solvents (e.g., DMF) to favor kinetic control.
- Lower reaction temperatures (60–70°C) to reduce isomerization.
- Add catalytic ZnCl₂ to stabilize the transition state .
Q. How can computational methods validate the compound’s electronic properties?
Time-dependent DFT (TD-DFT) simulations at the CAM-B3LYP/def2-TZVP level predict UV-Vis absorption maxima (e.g., π→π* transitions at 320–350 nm). Compare these with experimental spectra to assess charge-transfer interactions involving the sulfanylidene group .
Q. What crystallographic software is recommended for refining complex hydrogen-bonding networks?
SHELXL (for small-molecule refinement) and OLEX2 (for intermolecular interaction analysis) are critical. Use ORTEP-3 to visualize anisotropic displacement parameters and validate hydrogen bonds (e.g., N–H⋯O=C interactions) with bond distances <2.5 Å .
Q. How do reaction conditions influence byproduct formation in this synthesis?
Prolonged reflux (>3 hours) generates hydrolyzed byproducts (e.g., 3-chlorophenylacetic acid). Monitor by LC-MS and mitigate via:
- Strict control of reaction time and temperature.
- Use of anhydrous sodium acetate to neutralize HCl byproducts.
- Post-reaction quenching with ice-water to precipitate impurities .
Data Contradiction Analysis
Q. How to interpret conflicting mass spectrometry and elemental analysis data?
Discrepancies may arise from sodium adducts in HRMS or incomplete combustion in CHNS analysis. To reconcile:
- Perform ESI-MS in negative-ion mode to suppress adduct formation.
- Repeat elemental analysis with a larger sample mass (≥5 mg) and calibrate against sulfanilamide standards .
Q. What experimental controls ensure reproducibility in biological assays?
While biological data for this compound is limited, general best practices include:
- Using a minimum of three independent replicates for IC₅₀ determinations.
- Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Cross-referencing with structurally analogous compounds (e.g., 4-thiazolidinones in ) to identify structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
